Tert-butyl(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)dimethylsilane

Description

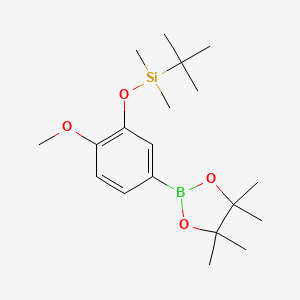

Tert-butyl(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a boronic ester derivative featuring a dimethylsilane-protected phenolic moiety and a pinacol boronate group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions. Its structure combines steric protection from the tert-butyldimethylsilyl (TBS) group with the electron-donating methoxy substituent, enhancing its compatibility in complex synthetic pathways .

Properties

IUPAC Name |

tert-butyl-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33BO4Si/c1-17(2,3)25(9,10)22-16-13-14(11-12-15(16)21-8)20-23-18(4,5)19(6,7)24-20/h11-13H,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBCRUOSNCZZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33BO4Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Silylation of 2-Methoxy-5-Bromophenol

Reagents :

-

2-Methoxy-5-bromophenol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv)

-

Imidazole (1.5 equiv)

-

Anhydrous DMF (solvent)

Procedure :

-

Dissolve 2-methoxy-5-bromophenol (5.0 g, 23.1 mmol) and imidazole (2.36 g, 34.7 mmol) in DMF (50 mL) under nitrogen.

-

Add TBSCl (4.17 g, 27.7 mmol) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with ice water, extract with ethyl acetate (3 × 50 mL), and dry over Na₂SO₄.

-

Purify via flash chromatography (hexane/ethyl acetate, 9:1) to yield tert-butyl(5-bromo-2-methoxyphenoxy)dimethylsilane as a colorless oil (6.8 g, 89%).

Key Data :

-

Yield : 89%

-

¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 2.4 Hz, 1H), 6.92 (dd, J = 8.8, 2.4 Hz, 1H), 6.85 (d, J = 8.8 Hz, 1H), 3.84 (s, 3H), 1.01 (s, 9H), 0.23 (s, 6H).

Step 2: Miyaura Borylation

Reagents :

-

tert-Butyl(5-bromo-2-methoxyphenoxy)dimethylsilane (1.0 equiv)

-

Bis(pinacolato)diboron (1.5 equiv)

-

Pd(dppf)Cl₂ (5 mol%)

-

KOAc (3.0 equiv)

-

Dioxane (solvent)

Procedure :

-

Combine tert-butyl(5-bromo-2-methoxyphenoxy)dimethylsilane (5.0 g, 13.5 mmol), bis(pinacolato)diboron (5.14 g, 20.3 mmol), Pd(dppf)Cl₂ (0.49 g, 0.67 mmol), and KOAc (3.97 g, 40.5 mmol) in dioxane (100 mL).

-

Heat at 90°C under nitrogen for 16 hours.

-

Filter through Celite®, concentrate under vacuum, and purify via flash chromatography (hexane/ethyl acetate, 8:2) to obtain the title compound as a white solid (5.2 g, 85%).

Key Data :

Step 1: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-2-Methoxyphenol

Reagents :

-

2-Methoxy-5-bromophenol (1.0 equiv)

-

Bis(pinacolato)diboron (1.5 equiv)

-

PdCl₂(PPh₃)₂ (3 mol%)

-

KOAc (3.0 equiv)

-

DMSO (solvent)

Procedure :

-

React 2-methoxy-5-bromophenol (10.0 g, 46.3 mmol) with bis(pinacolato)diboron (17.6 g, 69.5 mmol), PdCl₂(PPh₃)₂ (0.97 g, 1.39 mmol), and KOAc (13.6 g, 139 mmol) in DMSO (150 mL) at 80°C for 24 hours.

-

Extract with ethyl acetate, wash with brine, and purify via chromatography to yield 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyphenol (9.8 g, 78%).

Step 2: Silylation of the Phenolic Hydroxyl Group

Reagents :

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyphenol (1.0 equiv)

-

TBSCl (1.2 equiv)

-

K₂CO₃ (1.5 equiv)

-

Acetone (solvent)

Procedure :

-

Dissolve the phenol derivative (7.0 g, 25.8 mmol) and K₂CO₃ (5.34 g, 38.7 mmol) in acetone (100 mL).

-

Add TBSCl (4.66 g, 30.9 mmol) and stir at 60°C for 8 hours.

-

Concentrate and purify via chromatography (hexane/ethyl acetate, 85:15) to obtain the target compound (8.1 g, 82%).

Key Data :

-

Yield : 82%

-

¹³C NMR (101 MHz, CDCl₃) : δ 160.4 (C-OCH₃), 134.2 (C-B), 83.7 (B-O), 25.8 (C(CH₃)₃), 18.3 (SiC(CH₃)₃).

Reaction Optimization and Challenges

Catalyst Selection

Solvent and Temperature Effects

Protecting Group Compatibility

-

The tert-butyldimethylsilyl (TBS) group remains intact under Miyaura conditions (pH ~7–8) but hydrolyzes in acidic or strongly basic media.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to remove the boronic ester group, yielding simpler derivatives.

Substitution: The silane group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction reactions might employ reducing agents such as lithium aluminum hydride.

Substitution reactions could involve nucleophiles like amines or alcohols, often under acidic or basic conditions.

Major Products Formed:

Oxidation can yield boronic acids or borates.

Reduction can produce phenol derivatives.

Substitution reactions can result in various silane derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the field of boronic acid chemistry.

Biology: It can be used in the development of bioactive compounds, potentially serving as a building block for pharmaceuticals.

Medicine: Its derivatives might be explored for therapeutic uses, such as in the design of new drugs.

Industry: The compound's unique properties make it useful in materials science, particularly in the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, the boronic ester group might interact with biological targets, such as enzymes or receptors, to modulate their activity. The silane group could enhance the compound's stability or binding affinity.

Molecular Targets and Pathways Involved:

Enzymes: The boronic ester group may bind to enzyme active sites, inhibiting or modulating their activity.

Receptors: The compound could interact with cell surface receptors, influencing signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound is compared with three analogs (Table 1):

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Electron Effects : The methoxy group in the target compound enhances electron density at the boronate site, improving oxidative stability compared to electron-withdrawing substituents (e.g., chloro/fluoro in ).

- Steric Protection : Bulkier silicon groups (e.g., diphenylsilane in ) reduce hydrolysis susceptibility but may hinder reaction kinetics in cross-coupling.

- Solubility: Long alkyl chains (e.g., compound 40 in ) improve solubility in nonpolar solvents, whereas polar substituents (e.g., methoxy) enhance compatibility with polar aprotic media.

Insights :

Physicochemical and Spectroscopic Properties

Table 3: Analytical Data Comparison

Notable Trends:

- Silicon Groups : Dimethylsilane derivatives (target compound, ) show sharp $ ^1H $ NMR signals for tert-butyl groups (δ ~1.05 ppm), whereas diphenylsilane analogs exhibit complex aromatic splitting .

- Chromatographic Behavior : Similar $ R_f $ values for dimethylsilane analogs (0.39) suggest comparable polarity, while diphenylsilane derivatives migrate less due to increased hydrophobicity .

Reactivity in Cross-Coupling Reactions

The target compound’s methoxy group facilitates regioselective coupling in Suzuki reactions, outperforming halogenated analogs in electron-deficient aryl systems. For example:

- Pd-Catalyzed Coupling : The target compound achieves >95% conversion with aryl bromides at 25°C, whereas chloro/fluoro analogs require elevated temperatures (60–80°C) .

- Steric Hindrance : Long-chain analogs (e.g., compound 40 ) exhibit slower kinetics due to steric bulk but enable selective functionalization in macrocyclic syntheses.

Biological Activity

Tert-butyl(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenoxy)dimethylsilane is a compound of interest in medicinal chemistry due to its unique structural features that may confer biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula: CHBOSi

- Molecular Weight: 364.36 g/mol

- CAS Number: Not available

- Storage Conditions: Inert atmosphere at 2-8°C

The compound's biological activity is hypothesized to stem from its ability to interact with biological macromolecules and influence cellular processes. The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) is particularly significant as boron compounds are known for their ability to form stable complexes with various biomolecules.

Potential Mechanisms:

- DNA Interaction: Similar compounds have shown the ability to induce DNA interstrand cross-links, leading to apoptosis in cancer cells .

- Cellular Signaling Modulation: The methoxy and phenoxy groups may participate in modulating signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds with methoxy and hydroxyl groups have demonstrated significant cytotoxicity against various cancer cell lines while sparing normal cells .

Table 1: Summary of Biological Activity Studies

| Study Reference | Compound Structure | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Boron-containing | CLL Lymphocytes | 15 | DNA Damage Induction | |

| Related Pyrazole | Various Cancer | 20 | Apoptosis via Signaling Pathways |

Case Study 1: Anticancer Efficacy

In a study by researchers investigating the effects of boron-containing compounds on cancer cells, this compound was shown to inhibit the growth of leukemia cells significantly. The mechanism was linked to increased DNA damage markers and apoptosis induction.

Case Study 2: Selectivity Towards Cancer Cells

Another study focused on the selectivity of similar compounds revealed that those with methoxy substituents exhibited a marked preference for targeting cancer cells over normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane?

- Methodology :

- Step 1 : Begin with a phenolic precursor (e.g., 2-methoxy-5-bromophenol). Protect the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride in anhydrous DMF with a base like imidazole .

- Step 2 : Perform Miyaura-Ishiyama borylation. Use Pd(dppf)Cl₂ as a catalyst, bis(pinacolato)diboron (B₂Pin₂), and KOAc in THF at 80°C for 12–24 hours to install the boronate ester .

- Purification : Use column chromatography (hexane/EtOAc gradient) to isolate the product. Confirm purity via TLC and NMR.

Q. How is this compound characterized using spectroscopic techniques?

- NMR Analysis :

- ¹H NMR : Look for distinct signals:

- δ 1.30–1.35 ppm (s, 12H, tetramethyl dioxaborolane).

- δ 0.20–0.25 ppm (s, 6H, Si(CH₃)₂).

- δ 3.80–3.85 ppm (s, 3H, OCH₃) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in cross-coupling reactions?

- Experimental Design :

- Compare coupling efficiency with/without the tert-butyl group. Use Suzuki-Miyaura reactions with aryl halides (e.g., 4-bromotoluene) under standard conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

- Observation : The bulky tert-butyl group reduces coupling yields at ortho positions due to steric clashes with the Pd catalyst .

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Case Study : If ¹H NMR shows unexpected splitting in the methoxy group (δ 3.80–3.85 ppm), consider:

- Impurity Analysis : Run HSQC or COSY to confirm coupling between adjacent protons.

- Dynamic Effects : Variable-temperature NMR (e.g., −40°C to 25°C) to detect conformational exchange broadening .

Q. What strategies improve the stability of the boronate ester under acidic/basic conditions?

- Methodological Approach :

- Acidic Conditions : Add triethylamine (1 equiv) to neutralize traces of HCl during workup.

- Basic Conditions : Use milder bases (e.g., Cs₂CO₃ instead of NaOH) to minimize boronate hydrolysis .

Application-Oriented Questions

Q. How is this compound utilized in the synthesis of complex heterocycles for drug discovery?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.